Methanone, (4-bromo-3-thienyl)phenyl-
Description
Methanone, (4-bromo-3-thienyl)phenyl- (CAS: 187963-83-3) is a ketone derivative featuring a phenyl group and a 4-bromo-substituted thienyl moiety linked via a carbonyl group. The thienyl ring, a five-membered aromatic heterocycle containing sulfur, distinguishes this compound from purely aromatic or furan-based analogs.
Properties
CAS No. |
187963-83-3 |
|---|---|
Molecular Formula |
C11H7BrOS |
Molecular Weight |
267.14 g/mol |
IUPAC Name |
(4-bromothiophen-3-yl)-phenylmethanone |
InChI |
InChI=1S/C11H7BrOS/c12-10-7-14-6-9(10)11(13)8-4-2-1-3-5-8/h1-7H |
InChI Key |
RGQPWMFTTSKFKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CSC=C2Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-bromo-3-thienyl)phenyl- typically involves the use of thiophene derivatives and bromination reactions. One common method includes the bromination of a thiophene ring followed by a coupling reaction with a phenylmethanone derivative. The reaction conditions often involve the use of catalysts such as palladium and bases like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methanone, (4-bromo-3-thienyl)phenyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methanone, (4-bromo-3-thienyl)phenyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of Methanone, (4-bromo-3-thienyl)phenyl- involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Variations in Phenyl/Thienyl Methanones
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Heterocycle Effects: Replacing the thienyl group with a furanyl ring (e.g., CAS 141700-80-3) introduces oxygen instead of sulfur, altering electronic properties.
- Substituent Influence : Bromine’s presence (e.g., 187963-83-3 vs. 54118-76-2) increases molecular weight and lipophilicity, which could improve membrane permeability in drug design. Methoxy groups (54118-76-2) offer electron-donating effects, possibly modulating reactivity .
- Complex Heterocycles : Benzothiazin-containing derivatives (e.g., 880169-93-7) exhibit fused ring systems, which may confer unique binding affinities or metabolic stability but complicate synthesis .
Physicochemical Properties (Inferred)
- Solubility : Thienyl and bromine substituents likely reduce aqueous solubility compared to methoxy-phenyl analogs.
- Stability: Bromine’s electron-withdrawing nature may increase stability toward oxidation relative to non-halogenated analogs.
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